2-(4-Aminobenzoyl)-2'-chloroacetanilide
Description
The compound 2-(4-Aminobenzoyl)-2'-chloroacetanilide is a chemical that would likely possess an aromatic ring due to the presence of a benzoyl group, an amine group (NH2) attached to the benzene ring, and a chloroacetanilide moiety indicating the presence of a chlorine atom and an acetanilide structure. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from substituted benzoic acids. For instance, the synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole begins with 4-chloro-2-nitrobenzoic acid, which undergoes cyanidation and hydrogenation to yield 2-amino-4-chlorocyanobenzene. This intermediate is then reacted with sodium azide to form the final tetrazole compound . Similarly, 2-Chloro-6-chloromethylbenzothiazole is synthesized from ethyl 4-aminobenzonic through a series of reactions including cyclization and diazotization, followed by bromination, substitution, reduction, and chlorination . These methods suggest that the synthesis of 2-(4-Aminobenzoyl)-2'-chloroacetanilide would also require a multi-step synthetic route, likely starting from a substituted benzoic acid derivative.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Aminobenzoyl)-2'-chloroacetanilide is characterized using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 5-(2-amino-4-chloro)phenyltetrazole was confirmed using IR, ~1HNMR, and MS . These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular geometry. The use of 1H NMR and 13C NMR spectrum was also employed to confirm the structure of 2-Chloro-6-chloromethylbenzothiazole . It is likely that similar analytical methods would be used to elucidate the structure of 2-(4-Aminobenzoyl)-2'-chloroacetanilide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a variety of functional group transformations. For instance, the conversion of a nitro group to an amino group through hydrogenation , and the formation of a benzothiazole ring through cyclization . These reactions involve the use of reagents such as phosphorus pentachloride, sodium azide, and catalysts like Pt-C. The synthesis of 2-(4-Aminobenzoyl)-2'-chloroacetanilide would similarly involve specific reactions tailored to introduce the desired functional groups while preserving the integrity of the benzene ring.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(4-Aminobenzoyl)-2'-chloroacetanilide are not directly reported in the provided papers, the properties of similar compounds can be inferred. The purity of the synthesized compounds is often determined using high-performance liquid chromatography (HPLC), with the tetrazole derivative achieving a purity of 99% . The physical properties such as melting points, solubility, and stability can be deduced from the functional groups present in the molecule. The presence of an amine group and a chloroacetanilide group would influence the compound's polarity, solubility in various solvents, and its reactivity towards other chemical species.
Scientific Research Applications
Antibacterial Activity
- A study by Singh et al. (2010) synthesized compounds related to 2-(4-Aminobenzoyl)-2'-chloroacetanilide and evaluated their antibacterial activity. They found significant antibacterial properties in these compounds, comparing favorably with established antibiotics like ampicillin and ciprofloxacin (Singh et al., 2010).
Metabolic Pathways in Yeast
- Corbett et al. (1981) discovered that the yeast Rhodosporidium sp. metabolized 4-chloronitrobenzene, a compound related to 2-(4-Aminobenzoyl)-2'-chloroacetanilide, to produce 4-chloroacetanilide as a major final metabolite. This pathway involves a series of reductive steps, highlighting the yeast's capability to metabolize similar compounds (Corbett & Corbett, 1981).
Genotoxic Effects of Related Compounds
- Research by Hill et al. (1997) on chloroacetanilide herbicides, which share structural similarities with 2-(4-Aminobenzoyl)-2'-chloroacetanilide, revealed genotoxic effects in human lymphocytes. These findings suggest potential risks associated with exposure to these chemicals (Hill et al., 1997).
Synthetic Applications
- Pattan et al. (2002) synthesized various 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides, demonstrating the versatility of chloroacetanilide derivatives in chemical synthesis. They also assessed their antibacterial and antifungal activities (Pattan et al., 2002).
Prodrug Development
- Bradshaw et al. (2002) studied amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally related to 2-(4-Aminobenzoyl)-2'-chloroacetanilide. Their research focused on developing water-soluble, stable prodrugs with potential antitumor properties (Bradshaw et al., 2002).
Analytical Techniques
- Saad et al. (2018) applied chemometric models for the impurity profiling of pharmaceutical compounds, including 4-chloroacetanilide, a related compound. This research highlights the importance of analytical methods in quality control and the pharmaceutical industry (Saad et al., 2018).
properties
IUPAC Name |
3-(4-aminophenyl)-N-(2-chlorophenyl)-3-oxopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-3-1-2-4-13(12)18-15(20)9-14(19)10-5-7-11(17)8-6-10/h1-8H,9,17H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCOMANFPXOETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390812 | |
Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
CAS RN |
62253-94-5 | |
Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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